molecular formula C6H7NO B130429 Piconol CAS No. 586-98-1

Piconol

Cat. No. B130429
CAS RN: 586-98-1
M. Wt: 109.13 g/mol
InChI Key: SHNUBALDGXWUJI-UHFFFAOYSA-N
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Description

Piconol, also known as piceatannol, is a naturally occurring polyphenolic compound that has been the subject of various studies due to its biological activities. It is a metabolite of resveratrol and is found in various plants, including grapes and the seeds of Euphorbia lagascae. Piceatannol has been recognized for its antioxidant properties and its ability to scavenge free radicals, which contributes to its potential therapeutic applications in conditions such as neurodegenerative diseases and cancer .

Synthesis Analysis

The synthesis of piceatannol derivatives has been explored to modify its physical properties, such as solubility and miscibility in non-aqueous media. One study reported the preparation of new lipophilic piceatannol derivatives by a chemo- and regioselective aromatic hydroxylation using 2-iodoxybenzoic acid (IBX). These derivatives exhibited antioxidant activity and are considered promising for applications in food, cosmetics, and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of piceatannol has been elucidated through crystallographic studies. Its structure is characterized by a strong intermolecular hydrogen bond network, which facilitates the transfer of hydrogen atoms and contributes to its biological activity. The stability of the resulting piceatannol semiquinone radical, formed after the reaction with free radicals, is also a key factor in its scavenging activity .

Chemical Reactions Analysis

Piceatannol's ability to scavenge free radicals has been studied using experimental and density functional theory (DFT) methods. The compound's increased hydroxylation is believed to enhance its scavenging activity. Piceatannol is more efficient than resveratrol in scavenging due to the ease of hydrogen atom abstraction and transfer, as well as the stability of the resulting semiquinone radical .

Physical and Chemical Properties Analysis

Piceatannol's physical and chemical properties have been investigated in various studies. For instance, its interaction with mitochondrial F0F1-ATPase activity has been demonstrated, indicating that piceatannol targets the F1 complex of the enzyme, which could contribute to its chemopreventive effects . Additionally, the phonon dynamics and electron-phonon coupling in pristine picene, a related compound, have been analyzed, providing insights into the molecular vibrations and their potential influence on the material's electronic properties .

Scientific Research Applications

  • Photo-Induced Charge Transfer (PICT) in Semiconductors : Research by Lin et al. (2020) demonstrates the importance of PICT in semiconductor nanomaterials like ZnO nanosheets. This study provides insights into the chemical mechanisms of surface-enhanced Raman scattering (SERS), which can be critical for cryogenic sensing and hypothermal medicine.

  • Lakatosian Methodology for Research Integration : The Lakatosian methodology, as discussed by Casanova Romero et al. (2018), emphasizes scientific research programs (PIC) as a structural unit for integrating research into a meta-knowledge network, thereby enhancing collaborative and thematic research efforts.

  • Piceatannol (PIC) in Cancer Therapy : A study by Aljabali et al. (2020) highlights the use of Piceatannol (PIC), a compound known for its anticancer activity. Nano-encapsulation of PIC enhances its effectiveness in downregulating nuclear p65 and HIF-1α in colon cancer cells, indicating its potential in cancer therapeutics.

  • Photo-Induced Chemiluminescence (PICL) in Sunscreen Analysis : Millington et al. (2014) explored the use of PICL for detecting free radicals in sunscreens exposed to UVA radiation. This method aids in optimizing sunscreen formulations to minimize free radical generation.

  • High Sensitivity Analysis of Biomolecules : The high sensitivity (piconol) analysis of biomolecules like amino acids, peptides, and proteins, as described by Chang et al. (1985), involves pre-column derivatization with chromophoric reagents, enhancing detection sensitivity in HPLC.

  • Capillary Electrophoresis in Herbal Analysis : Research by Przybylska et al. (2021) on capillary electrophoresis, using PICOS methodology, reveals its application in analyzing bioactive compounds in herbal materials, suggesting its utility in functional food analysis.

  • Ibuprofen Piconol in Topical Pharmaceuticals : Pesheck and Osborne (1993) provided a preformulation characterization of Ibuprofen Piconol, a topical NSAID drug, outlining its chemical stability and physical properties, which is crucial for topical drug development.

  • Impact of Scientific Programs in Academic Productivity : A study by Cardoso et al. (2005) demonstrates the effect of scientific research programs (PIC) on enhancing the scientific publication output of university professors.

  • Piceatannol in Obesity Treatment : Tung et al. (2016) investigated the anti-obesity effects of Piceatannol (Pic) in mice, suggesting its potential as a therapeutic agent in obesity treatment through modulating adipogenic proteins and gut microbiota.

  • Picotechnology in Biomedical and Environmental Sciences : The study by Qasim et al. (2019) explores the potential applications of picotechnology, especially in biomedical and environmental sciences, indicating its emerging significance in these fields.

  • Effect of Piceatannol on Prostate Cancer Cells : The study by Kido et al. (2019) investigates the effects of Piceatannol (PIC) on prostate cancer cells, highlighting its role in cell cycle arrest and apoptosis induction, contributing to anti-cancer effects.

  • Improved Synthesis of Ibuprofen Piconol : Research by Yong (2006) focuses on the improved synthesis of Ibuprofen Piconol, a more soluble and efficient variant of Ibuprofen, suggesting advancements in pharmaceutical preparations.

  • Density Measurement of Carbonaceous Substances : The study by Akamatsu and Nakagawa (1956) introduces an improved picnometer method for measuring the density of carbonaceous substances, which is vital for industrial applications.

Future Directions

There is limited information available on the future directions for Piconol .

properties

IUPAC Name

pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNUBALDGXWUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7NO
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DSSTOX Substance ID

DTXSID8046531
Record name Piconol
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Molecular Weight

109.13 g/mol
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Physical Description

Clear hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name 2-Pyridinemethanol
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Vapor Pressure

0.02 [mmHg]
Record name 2-Pyridinemethanol
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Product Name

Piconol

CAS RN

586-98-1
Record name 2-Pyridinemethanol
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Record name Piconol [INN]
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Record name Piconol
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Record name Piconol
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Record name 2-pyridylmethanol
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Synthesis routes and methods

Procedure details

12 liters of a solution of 1250 [lacuna] of vinylpyridine (12 mol) in methanol were prepared, and a 1 molar solution of vinylpyridine in methanol was ozonized analogously to Example 3, a concentration of 20 g of vinylpyridine per liter being maintained in the ozonolysis by metered addition. A total of 12 l of solution and thus 12 mol of vinylpyridine were fed in. All of the ozone introduced was taken up. The resulting peroxide solution was stored in a deep-freeze at −30° C. and used for a further continuous ozonolysis at a vinylpyridine content of about 2 g/l. The total ozone consumption was, at 570 g or 98.9% of theory, somewhat lower than in Example 18. The resulting peroxide solution was hydrogenated analogously to Example 17. After work-up analogously to Example 18, 1024 [lacuna] (78.1% of theory) of hydroxymethylpyridine were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
JM Christensen, D Stalker - Journal of pharmaceutical sciences, 1991 - Elsevier
… Varying initial concentrations of ibuprofen piconol with different anticoagulants (EDTA, … rate of ibuprofen piconol hydrolysis. Varying the initial concentration of ibuprofen piconol did not …
Number of citations: 8 www.sciencedirect.com
Q Dong, Z Ma, Z Hao, Z Han, J Lin… - Applied Organometallic …, 2021 - Wiley Online Library
Abstract Treatment of Ru 3 (CO) 12 with one equivalent of 2‐indolyl‐6‐pyridinyl‐alcohol ligands 2‐(C 8 H 6 N)‐6‐(CR 1 R 2 OH)C 5 H 3 N (R 1 = R 2 = Me (L1H); R 1 = R 2 = C 2 H 5 (…
Number of citations: 2 onlinelibrary.wiley.com
CM Haricharan Raju, P Naga Lakshmi… - Synthetic …, 2005 - Taylor & Francis
… Herein, we report a simple, one-step procedure for the synthesis of ibuprofen piconol using environmentally benign catalysts such as montmorillonite K-10 and resins. The …
Number of citations: 7 www.tandfonline.com
CV Pesheck, DW Osborne - Drug development and industrial …, 1993 - Taylor & Francis
Abstract Development of a topical pharmaceutical is facilitated by generation of a different type of preformulation profile than needed prior to tablet or parenteral product development. …
Number of citations: 4 www.tandfonline.com
BO-36 Clinical Research Group - Skin research, 1991 - jstage.jst.go.jp
5% Ibuprofen piconol (IPPN) クリームは既に座瘡用医薬品として臨床応用されている. また 3% IPPN クリームの尋常性座瘡に対する有用性が証明されている. 今回は 3% IPPN 乳剤性ローション (…
Number of citations: 3 www.jstage.jst.go.jp
H Ueda, R Hayakawa, K Matsunaga - skin research, 1988 - pure.fujita-hu.ac.jp
… from clinical study that ibuprofen piconol cream, which is … developed proprietary drug, ibuprofen piconol cream (BO-31) … ethical cream of 5% ibuprofen piconol. The subjects were 100 …
Number of citations: 2 pure.fujita-hu.ac.jp
K Kubo, K Shirai, T Akaeda… - Contact dermatitis, 1988 - pubmed.ncbi.nlm.nih.gov
Contact dermatitis from ibuprofen piconol Contact dermatitis from ibuprofen piconol … ibuprofen piconol …
Number of citations: 22 pubmed.ncbi.nlm.nih.gov
CM Raju, CV Anand, PK Dubey, PVR Acharyuluc - 2007 - nopr.niscpr.res.in
… methanol in presence of dicyclohexylcarbodiimide delivered ibuprofen piconol 3 in very low yields. Formation of the biproduct, N-acyl urea 6 through the intermediary of 5 is identified as …
Number of citations: 1 nopr.niscpr.res.in
S Kondo, M Hiruma - Skin research, 1984 - jstage.jst.go.jp
… of Ibuprofen Piconol Ointment and Cream, Non-steroid … piconol … 4) Ibuprofen piconol ointment and cream were considered to be beneficial in clinical use. …
Number of citations: 0 www.jstage.jst.go.jp
R HAYAKAWA, K MATSUNAGA, Y NINAGAWA… - 西日本皮膚科, 1985 - jglobal.jst.go.jp
Studies on clinical effects of ibuprofen piconol cream for acne vulgaris patients. | Article Information | J-GLOBAL … Studies on clinical effects of ibuprofen piconol cream for acne …
Number of citations: 2 jglobal.jst.go.jp

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